molecular formula C22H15ClFN3O2 B2501634 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-phenylacetamide CAS No. 932530-91-1

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-phenylacetamide

Cat. No. B2501634
CAS RN: 932530-91-1
M. Wt: 407.83
InChI Key: BHZWSMHBGCYYAD-UHFFFAOYSA-N
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Description

The compound "2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-phenylacetamide" is a novel chemical entity that belongs to the quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antibacterial and antiviral properties. The compound is structurally related to other quinazoline derivatives that have been synthesized and characterized for their potential use in medical applications.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves multi-step reactions that build the complex structure of the compound. For instance, the synthesis of related compounds has been reported where a sequence of reactions involving 2-aminobenzothiazole, chloroacetylchloride, hydrazine hydrate, and dichloroquinoline was used to create N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives with antibacterial properties . Although the exact synthesis of "2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-phenylacetamide" is not detailed, it is likely that similar synthetic strategies and intermediate compounds are employed.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the crystal structure of a related compound, revealing an orthorhombic system with specific space group parameters . The molecular interactions, such as hydrogen bonding, play a significant role in the stabilization of the crystal structure. These structural insights are essential for understanding the interaction of quinazoline derivatives with biological targets.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, which are essential for their biological activity. The nucleophilic attack is a common reaction, as seen in the synthesis of a related compound where the potassium salt of a quinazoline derivative was reacted with 1-bromo-3-chloropropane . The reactivity of the quinazoline nucleus and its substituents is a key factor in the design of compounds with desired biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion. The related compounds have shown effective biological activities, such as inhibition of lung cancer cell proliferation and antiviral effects against Japanese encephalitis , which suggest favorable physical and chemical properties for biomedical applications.

Scientific Research Applications

Antimicrobial and Anticancer Potentials

Antimicrobial Activities : Research has indicated the significance of quinazolinone derivatives in combating microbial infections. For instance, certain derivatives have demonstrated notable antimicrobial activity against various bacterial and fungal strains, suggesting their potential as lead compounds for developing new antimicrobial agents. These studies involve the synthesis and evaluation of compounds with varying substituents, illustrating the versatility of quinazolinone frameworks in drug discovery (Mehta et al., 2019; Desai et al., 2012; Desai et al., 2013).

Anticancer Activities : The investigation into quinazolinone derivatives extends into anticancer research, with several studies highlighting their efficacy against different cancer cell lines. The synthesis of novel quinazolinone-based compounds has shown promising results in inhibiting the growth of cancer cells, including breast cancer and lung adenocarcinoma. These compounds often target specific pathways or enzymes associated with cancer proliferation, indicating their potential as targeted cancer therapies (Riadi et al., 2021; Hassan et al., 2021).

Therapeutic Effects and Molecular Docking Studies

Therapeutic Effects : Certain quinazolinone derivatives have been explored for their therapeutic effects beyond antimicrobial and anticancer activities. For example, compounds have been identified with significant antiviral and antiapoptotic effects, offering a new avenue for the treatment of diseases like Japanese encephalitis. These findings underscore the broad therapeutic potential of quinazolinone derivatives in various medical contexts (Ghosh et al., 2008).

Molecular Docking and Drug Design : Molecular docking studies play a crucial role in understanding the interaction between quinazolinone derivatives and biological targets. These studies help in identifying the binding affinities and modes of action of quinazolinone-based compounds, facilitating the design of more potent and selective drugs. By exploring the structural requirements for activity, researchers can optimize quinazolinone derivatives for improved efficacy and specificity in treating various diseases (Mehta et al., 2019).

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been found to interact with their targets, leading to changes in the target’s function . This interaction could potentially alter the biochemical pathways within the cell, leading to various downstream effects.

Biochemical Pathways

Derivatives of similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of carbon–carbon bonds, is known for its mild and functional group tolerant reaction conditions, suggesting that compounds synthesized through this method may have favorable adme properties .

Result of Action

Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound may have diverse molecular and cellular effects .

properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c23-14-10-11-19-17(12-14)21(16-8-4-5-9-18(16)24)26-22(29)27(19)13-20(28)25-15-6-2-1-3-7-15/h1-12H,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZWSMHBGCYYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-phenylacetamide

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